Cas no 123018-47-3 (2-Azaspiro[4.5]decane-2-propanamine,N,N-diethyl-8,8-dipropyl-)
123018-47-3 structure
Product Name:2-Azaspiro[4.5]decane-2-propanamine,N,N-diethyl-8,8-dipropyl-
Numero CAS:123018-47-3
MF:C22H44N2
MW:336.598166465759
CID:198123
PubChem ID:129869
Update Time:2025-04-19
2-Azaspiro[4.5]decane-2-propanamine,N,N-diethyl-8,8-dipropyl- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-Azaspiro[4.5]decane-2-propanamine,N,N-diethyl-8,8-dipropyl-
- 3-(8,8-dipropyl-2-azaspiro[4.5]decan-2-yl)-N,N-diethylpropan-1-amine
- Atiprimod
- Azaspirane
- 3-(8,8-dipropyl-3-azaspiro[4.5]decan-3-yl)-N,N- diethylpropan-1-amine
- MG7D3QD743
- 2-Azaspiro(4.5)decane-2-propanamine, N,N-diethyl-8,8-dipropyl-
- SKF-106615
- NS00068603
- 123018-47-3
- DTXSID10153834
- (3-(8,8-dipropyl-2-azaspiro[4.5]decan-2-yl)propyl)diethylamine
- SCHEMBL93890
- DB05513
- N,N-Diethyl-8,8-dipropyl-2-azaspiro(4.5)decane-2-propanamine
- SK&F-106615
- Atiprimod (free base)
- N,N-Diethyl-8,8-dipropyl-2-azaspiro[4.5]decane-2-propanamine
- CHEMBL103735
- 2-Azaspiro[4.5]decane-2-propanamine, N,N-diethyl-8,8-dipropyl-
- 2-(3-(DIETHYLAMINO)PROPYL)-8,8-DIPROPYL-2-AZASPIRO(4.5)DECANE
- Q4815831
- SKF 106615
- Atiprimod [INN]
- UNII-MG7D3QD743
- ATIPRIMOD [MART.]
- NCGC00379163-01
- 2-AZASPIRO(4.5)DECANE-2-PROPANAMINE N,N-DIETHYL-8,8-DIPROPYL-
-
- Inchi: 1S/C22H44N2/c1-5-10-21(11-6-2)12-14-22(15-13-21)16-19-24(20-22)18-9-17-23(7-3)8-4/h5-20H2,1-4H3
- Chiave InChI: SERHTTSLBVGRBY-UHFFFAOYSA-N
- Sorrisi: N1(CCCN(CC)CC)CCC2(C1)CCC(CCC)(CCC)CC2
Proprietà calcolate
- Massa esatta: 408.303805
- Massa monoisotopica: 408.303805
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 24
- Conta legami ruotabili: 10
- Complessità: 332
- Conteggio di unità legate in modo Covalent: 3
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 6.5
- XLogP3: 6.6
Proprietà sperimentali
- Densità: 0.91
- Punto di ebollizione: 390°Cat760mmHg
- Punto di infiammabilità: 166.5°C
2-Azaspiro[4.5]decane-2-propanamine,N,N-diethyl-8,8-dipropyl- Letteratura correlata
-
Wenjun Luo,Haiwen Hu,Sanfei Nian,Liang Qi,Fei Ling,Weihui Zhong Org. Biomol. Chem. 2017 15 7523
-
Yingbo Shi,Qiaoling Wang,Shuanhu Gao Org. Chem. Front. 2018 5 1049
-
Tannya R. Ibarra-Rivera,Rocio Gámez-Monta?o,Luis D. Miranda Chem. Commun. 2007 3485
-
Er-Qing Li,You Huang Chem. Commun. 2020 56 680
-
María Paz Mu?oz Chem. Soc. Rev. 2014 43 3164
123018-47-3 (2-Azaspiro[4.5]decane-2-propanamine,N,N-diethyl-8,8-dipropyl-) Prodotti correlati
- 13005-11-3((1-Methylpyrrolidin-3-yl)methanamine)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Fornitori consigliati
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso